molecular formula C12H12N2 B600071 1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI) CAS No. 198839-63-3

1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI)

Cat. No.: B600071
CAS No.: 198839-63-3
M. Wt: 184.242
InChI Key: UIOQTEXDRMOZII-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

The synthesis of 1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a benzimidazole derivative and an alkyne compound.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI) has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery.

    Medicine: In medicine, benzimidazole derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.

    Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI) can be compared with other similar compounds in the benzimidazole family. Some of the similar compounds include:

    1H-Benzimidazole,1-(2-butenyl)-(9CI): This compound has a similar structure but with a butenyl group instead of a butynyl group. The difference in the alkyne and alkene groups can lead to variations in reactivity and applications.

    1H-Benzimidazole,2-methyl-(9CI): This compound lacks the butynyl group, making it less complex. It serves as a simpler analog for studying the effects of the butynyl group on the compound’s properties.

    1H-Benzimidazole,1-(2-propynyl)-2-methyl-(9CI): This compound has a propynyl group instead of a butynyl group. The shorter alkyne chain can influence the compound’s reactivity and interactions.

Properties

CAS No.

198839-63-3

Molecular Formula

C12H12N2

Molecular Weight

184.242

IUPAC Name

1-but-2-ynyl-2-methylbenzimidazole

InChI

InChI=1S/C12H12N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,9H2,1-2H3

InChI Key

UIOQTEXDRMOZII-UHFFFAOYSA-N

SMILES

CC#CCN1C(=NC2=CC=CC=C21)C

Synonyms

1H-Benzimidazole,1-(2-butynyl)-2-methyl-(9CI)

Origin of Product

United States

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